molecular formula C11H14N4O5 B12469787 2-(Diethylamino)-3,5-dinitrobenzamide

2-(Diethylamino)-3,5-dinitrobenzamide

Cat. No.: B12469787
M. Wt: 282.25 g/mol
InChI Key: AEXNOAJCLJXOTG-UHFFFAOYSA-N
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Description

2-(Diethylamino)-3,5-dinitrobenzamide is an organic compound characterized by the presence of diethylamino and dinitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of a diethylamino-substituted benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration: The diethylamino-substituted benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzamide ring.

    Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Reduction: The major product is 2-(Diethylamino)-3,5-diaminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-(Diethylamino)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.

    2-(Diethylamino)-3,5-dinitrobenzoic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.

Uniqueness

2-(Diethylamino)-3,5-dinitrobenzamide is unique due to the presence of both diethylamino and dinitro functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-(diethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(11(12)16)5-7(14(17)18)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16)

InChI Key

AEXNOAJCLJXOTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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